molecular formula C12H11ClN2O B8638257 4-(4-chlorophenoxy)benzene-1,2-diamine

4-(4-chlorophenoxy)benzene-1,2-diamine

Cat. No.: B8638257
M. Wt: 234.68 g/mol
InChI Key: BPJWXSXMZMHEME-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)benzene-1,2-diamine is an organic compound that features both amino and chlorophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)benzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The final step involves the etherification of the amino compound with p-chlorophenol under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorophenoxy)benzene-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound is utilized in the development of polymers and advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diamino-4-(p-methoxyphenoxy)-benzene: Similar structure but with a methoxy group instead of a chlorine atom.

    1,2-Diamino-4-(p-fluorophenoxy)-benzene: Similar structure but with a fluorine atom instead of a chlorine atom.

    1,2-Diamino-4-(p-bromophenoxy)-benzene: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

4-(4-chlorophenoxy)benzene-1,2-diamine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-(4-chlorophenoxy)benzene-1,2-diamine

InChI

InChI=1S/C12H11ClN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2

InChI Key

BPJWXSXMZMHEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.2 G. of 2-amino-4-(4-chlorophenoxy)-1-nitrobenzene in 3ml. concentrated hydrochloric acid is treated with a solution of 6 g. stannous chloride in 3 ml. concentrated hydrochloric acid. The mixture is heated briefly (about ten minutes) on a steam bath, then cooled and treated with potassium bicarbonate and chloroform. The chloroform layer is removed from the filtered mixture, dried and evaporated. 1,2-diamino-4-(4-chlorophenoxy)benzene is isolated as a gum. 1G. of 1,2-diamino-4-(4-chlorophenoxy)benzene in 20 ml. acetone is treated overnight at room temperature with 2.5 g. methoxy carbonyl isothiocyanate. The mixture is concentrated under vacuum and the residue triturated with methanol. Recrystallization from methanol gives pure 1,2-bis-(3-methoxycarbonyl-2-thioureido)-4-(4-chlorophenoxy)benzene.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1.2 G. of 2-amino-4-(p-chlorophenoxy)-1-nitrobenzene in 3 ml. concentrated hydrochloric acid is treated with a solution of 6 g. stannous chloride in 6 ml. concentrated hydrochloric acid on the steam bath for 5 minutes. The mixture is cooled, decanted and the residue washed with 6 ml. 6N hydrochloric acid. The residue is treated with potassium bicarbonate and chloroform, filtered, and the chloroform layer repeated and dried over magnesium sulfate. Evaporation leaves 1,2-diamino-4-(p-chlorophenoxy)-benzene as a gum.
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